molecular formula C10H14O B073489 2-Phenylbutan-2-ol CAS No. 1565-75-9

2-Phenylbutan-2-ol

Cat. No.: B073489
CAS No.: 1565-75-9
M. Wt: 150.22 g/mol
InChI Key: XGLHYBVJPSZXIF-UHFFFAOYSA-N
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Description

2-Phenylbutan-2-ol, also known as α-ethyl-α-methylbenzyl alcohol, is an organic compound with the molecular formula C10H14O. It is a tertiary alcohol characterized by a phenyl group attached to the second carbon of a butanol chain. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry and industry .

Mechanism of Action

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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylbutan-2-ol can be synthesized through several methods, one of which involves the reaction of phenylmagnesium bromide (a Grignard reagent) with butanone. The reaction proceeds as follows:

C6H5MgBr+CH3COC2H5C6H5C(C2H5)(CH3)OH+MgBrOHC_6H_5MgBr + CH_3COC_2H_5 \rightarrow C_6H_5C(C_2H_5)(CH_3)OH + MgBrOH C6​H5​MgBr+CH3​COC2​H5​→C6​H5​C(C2​H5​)(CH3​)OH+MgBrOH

In this reaction, phenylmagnesium bromide reacts with butanone to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves the same Grignard reaction on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of anhydrous solvents and inert atmosphere to prevent the reaction of Grignard reagent with moisture .

Chemical Reactions Analysis

Types of Reactions

2-Phenylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Phenylbutan-2-one using oxidizing agents such as chromic acid.

    Reduction: It can be reduced to 2-Phenylbutane using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Chromic acid in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrogen halides (e.g., HCl, HBr) in the presence of a catalyst.

Major Products Formed

    Oxidation: 2-Phenylbutan-2-one.

    Reduction: 2-Phenylbutane.

    Substitution: Corresponding alkyl halides (e.g., 2-Phenylbutyl chloride).

Scientific Research Applications

2-Phenylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases.

    Medicine: It is investigated for its potential use in drug synthesis and as a chiral auxiliary in asymmetric synthesis.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-propanol: Similar structure but with a shorter carbon chain.

    1-Phenyl-2-propanol: Similar structure but with the hydroxyl group on the first carbon.

    2-Methyl-1-phenyl-2-propanol: Similar structure with an additional methyl group.

Uniqueness

2-Phenylbutan-2-ol is unique due to its specific arrangement of the phenyl group and the tertiary hydroxyl group, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds like 2-Phenyl-2-propanol provides different steric and electronic effects, influencing its behavior in chemical reactions .

Properties

IUPAC Name

2-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLHYBVJPSZXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801030816
Record name 2-Phenylbutan-2-ol
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1565-75-9
Record name α-Ethyl-α-methylbenzenemethanol
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Record name Benzyl alcohol, alpha-ethyl-alpha-methyl-
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Record name 2-Phenylbutan-2-ol
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Record name 2-phenylbutan-2-ol
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